1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethylthio group
Preparation Methods
. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.
2-Nitro-6-(trifluoromethylthio)benzene:
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene: The position of the trifluoromethylthio group is different, leading to variations in chemical behavior.
Properties
Molecular Formula |
C10H9ClF3NO2S |
---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2 |
InChI Key |
XKFNJFAFXCWXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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